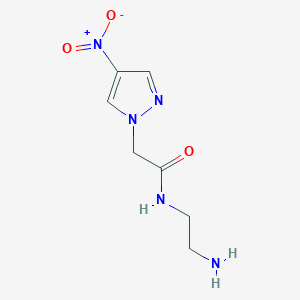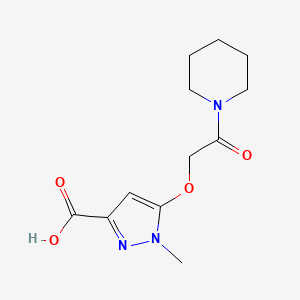
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride, also known as DFQ or DFQHCl, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFQHCl belongs to the class of quinoline derivatives, and its unique structure makes it an interesting target for researchers.
Wirkmechanismus
The mechanism of action of 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt pathway and the MAPK pathway. 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathophysiology of various diseases.
Biochemical and Physiological Effects:
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl in lab experiments is its high purity and stability, which allows for reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl and its potential off-target effects.
Synthesemethoden
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-difluoro-1,4-benzoquinone with cyclohexanone in the presence of a base, followed by hydrogenation and quaternization with hydrochloric acid. This method has been optimized and can yield high purity 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl in good yields.
Wissenschaftliche Forschungsanwendungen
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
6,6-difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)4-3-8-7(6-9)2-1-5-12-8;/h7-8,12H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZHFRRGSFFYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2NC1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2574679.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2574680.png)
![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B2574681.png)





![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2574690.png)
![6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2574691.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2574694.png)
![7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2574695.png)

![2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2574697.png)